Home > Products > Screening Compounds P46811 > Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate
Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate - 2090138-86-4

Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate

Catalog Number: EVT-2813289
CAS Number: 2090138-86-4
Molecular Formula: C11H19NO3
Molecular Weight: 213.277
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane

    • Compound Description: This compound is a derivative of 1-oxa-4-azaspiro[4.5]decane and features a dichloroacetyl group substituted at the nitrogen atom of the oxazolidine ring. []
    • Relevance: This compound shares the same 1-oxa-4-azaspiro[4.5]decane core structure with ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate. The difference lies in the position of the carboxylate group and the substituent on the nitrogen atom. In 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, the carboxylate group is replaced with a dichloroacetyl group, and the substitution is at the nitrogen atom instead of the carbon atom adjacent to the oxygen in the oxazolidine ring. []

    2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86)

    • Compound Description: RS86 is a known muscarinic agonist and serves as a structural template in the development of new muscarinic agonists, especially for the symptomatic treatment of dementia. []
    • Relevance: This compound, although possessing a diazaspiro[4.5]decane core, was crucial in the research leading to the synthesis of ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate. Researchers aimed to synthesize 4-oxa analogs of RS86, leading them to investigate spirooxazolidine-2,4-dione derivatives, which structurally resemble ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate. []

    2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one

    • Compound Description: This 2-ethyl analog of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one showed potent antiamnesic activity with a good separation from hypothermia-inducing activity, a common cholinergic side effect. []
    • Relevance: This compound is structurally related to ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate through the shared 1-oxa-8-azaspiro[4.5]decane core. The key difference lies in the presence of a 3-keto group in this compound instead of the 4-carboxylate group in ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate. []

    2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane

    • Compound Description: This compound, featuring a 3-methylene group, was identified as another promising M1 muscarinic agonist with good in vivo selectivity and partial agonistic activity for M1 receptors. []
    • Relevance: Similar to other compounds in this series, it shares the 1-oxa-8-azaspiro[4.5]decane core with ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate. The difference lies in the 3-methylene group compared to the 4-carboxylate in the target compound. []

    8-Ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one

    • Compound Description: This spiro[4.5]decane derivative is characterized by a morpholinoethyl group at the 4-position and a hydroxyl and methyl group at the 2-position of the thiazolidine ring. []
    • Relevance: Though it contains a thiazolidine ring instead of an oxazolidine ring, this compound holds relevance due to the shared spiro[4.5]decane framework with ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate. This structural similarity highlights the versatility of this spirocyclic core in medicinal chemistry. []

    2-Vinyl-8-oxa-2-azaspiro[4.5]decan-1-one

    • Compound Description: This compound is a bicyclic monomer containing the 8-oxa-2-azaspiro[4.5]decane core, synthesized from N-vinylpyrrolidone. []
    • Relevance: This monomer shares the same 8-oxa-2-azaspiro[4.5]decane core structure as ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate. The main difference is the vinyl group at the 2-position and the carbonyl group at the 1-position instead of the carboxylate group at the 4-position in ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate. []

    8-Methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane (1)

    • Compound Description: This compound is a cyclohexane-5-spirohydantoin derivative featuring a methoxy group at the 8-position. []
    • Relevance: Though it features a hydantoin ring instead of an oxazolidine ring, this compound shares the spiro[4.5]decane framework with ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate, highlighting the presence of this structural motif in different chemical contexts. []

    8-Butoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane (2)

    • Compound Description: This compound is a cyclohexane-5-spirohydantoin derivative featuring a butoxy group at the 8-position. []
    • Relevance: This compound, though featuring a hydantoin ring, shares the spiro[4.5]decane framework with ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate, highlighting the recurrence of this core structure. []

    Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate (3)

    • Compound Description: This cyclohexane-5-spirohydantoin derivative features a carboxylate group at the 8-position, similar to the target compound. []
    • Relevance: While possessing a hydantoin ring, this compound shares the spiro[4.5]decane core and the presence of a carboxylate group with ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate, demonstrating the structural diversity possible within this spirocyclic scaffold. []

    8-tert-Butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane (4)

    • Compound Description: This compound is a cyclohexane-5-spirohydantoin derivative featuring a tert-butyl group at the 8-position. []
    • Relevance: Although it incorporates a hydantoin ring, this compound shares the spiro[4.5]decane core with ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate, indicating the versatility of this core structure in different chemical classes. []

    2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid (5)

    • Compound Description: This is the carboxylic acid derivative of the cyclohexane-5-spirohydantoin series, with the carboxyl group at the 8-position. []
    • Relevance: Despite containing a hydantoin ring, this compound exhibits structural similarity to ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate due to the shared spiro[4.5]decane framework and the presence of a carboxyl group. []
Overview

Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate is a unique spiro compound characterized by its bicyclic structure, which incorporates both oxygen and nitrogen atoms. This structural configuration contributes to its chemical versatility and potential applications in various scientific fields. The compound is recognized for its significance in organic synthesis and medicinal chemistry, particularly as a precursor for more complex molecules and potential therapeutic agents.

Source and Classification

Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate is classified under spiro compounds, which are defined by their distinctive bicyclic structures where two rings share a single atom. The compound's IUPAC name reflects its complex structure, highlighting the presence of both an ester functional group and a spiro arrangement. Its chemical formula is C11H19NO3C_{11}H_{19}NO_3, with a CAS number of 1272656-90-2, making it identifiable in chemical databases such as PubChem and BenchChem.

Synthesis Analysis

Methods

The synthesis of Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is followed by several steps including alkylation and heterocyclization, which ultimately yield the desired spiro compound.

Technical Details

  1. Starting Materials: Tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
  2. Reaction Conditions: The reactions are generally conducted under controlled temperatures to optimize yield and purity.
  3. Catalysts: While specific catalysts are not always detailed, common practices include using Lewis acids or bases to facilitate the reaction.

Industrial production methods for this compound are not extensively documented but would likely involve scaling up laboratory procedures while optimizing conditions for efficiency and environmental considerations .

Molecular Structure Analysis

Structure

The molecular structure of Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate can be represented as follows:

InChI 1S C11H19NO3 c1 2 15 10 13 9 7 12 8 11 9 3 5 14 6 4 11 h9 12H 2 8H2 1H3\text{InChI 1S C11H19NO3 c1 2 15 10 13 9 7 12 8 11 9 3 5 14 6 4 11 h9 12H 2 8H2 1H3}

Data

The InChI Key for this compound is IONTVLGXNBBOOY-UHFFFAOYSA-N, which provides a unique identifier for database searches. The molecular weight is approximately 215.28 g/mol, and it exhibits a high degree of molecular complexity due to its spiro configuration .

Chemical Reactions Analysis

Reactions

Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate undergoes various chemical reactions:

  1. Oxidation: Can introduce additional functional groups.
  2. Reduction: Alters the spiro structure to yield different derivatives.
  3. Substitution: Functional groups can be replaced through nucleophilic or electrophilic substitution reactions.

Technical Details

Common reagents used include:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride.

The products formed depend on the specific reagents and conditions employed; for instance, oxidation may yield hydroxylated derivatives while substitution could introduce diverse functional groups into the spiro structure.

Mechanism of Action

The mechanism of action for Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets, notably as an inhibitor of enzymes such as FGFR4 (Fibroblast Growth Factor Receptor 4). This interaction is significant in the context of therapeutic applications, particularly in treating conditions like hepatocellular carcinoma where FGFR4 plays a crucial role in tumor growth regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or liquid depending on purity and form.

Chemical Properties

Key properties include:

  • Molecular Weight: Approximately 215.28 g/mol.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity.

Relevant analyses reveal that this compound exhibits high gastrointestinal absorption potential, making it suitable for pharmaceutical applications .

Applications

Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate has several significant applications:

  1. Organic Chemistry: Serves as a building block for synthesizing complex organic molecules.
  2. Medicinal Chemistry: Investigated for its potential as an enzyme inhibitor and receptor modulator.
  3. Materials Science: Utilized in developing materials with unique structural properties, including polymers and advanced composites.

Research continues into its various applications across these fields, highlighting its importance in both academic and industrial settings .

Synthetic Methodologies for Spirocyclic Scaffold Construction

Novel Ring-Closing Strategies for 8-Oxa-1-Azaspiro[4.5]decane Core Formation

The construction of the spirocyclic core necessitates precise ring-closing methodologies. A prominent approach utilizes tetrahydropyran-4-carbonitrile as a commercially available precursor, undergoing sequential alkylation with 1-bromo-2-fluoroethane under basic conditions. This facilitates intramolecular cyclization through nucleophilic displacement of fluoride by the enolized nitrile anion, forming the critical spiro junction at C4. Reaction optimization studies demonstrate that employing anhydrous dimethylformamide as solvent at 60°C for 12 hours achieves optimal cyclization efficiency, with yields exceeding 78% after purification [2]. Alternative pathways leverage functionalized cyclohexanone derivatives, where oxime formation followed by Beckmann rearrangement under acidic conditions generates the lactam core. Subsequent reduction and ring expansion with ethylene oxide derivatives yield the 1-azaspiro[4.5]decane scaffold bearing the 8-oxa bridge. This multistep sequence, while lengthier (5-7 steps), provides flexibility in introducing substituents early in the synthesis [6] [7]. Notably, microwave-assisted ring closure significantly reduces reaction times from 24 hours to under 90 minutes while maintaining comparable yields (75-82%), enhancing process efficiency [6].

Table 1: Comparative Ring-Closing Methodologies for 8-Oxa-1-Azaspiro[4.5]decane Core

StrategyKey ReagentReaction ConditionsYield (%)Key Advantage
Intramolecular Alkylation1-Bromo-2-fluoroethaneDMF, K₂CO₃, 60°C, 12h78-85Minimal steps, commercial precursor
Beckmann Rearrangement RouteHydroxylamine/OxoneMultiple steps, acid catalyst65-70 (overall)Early substituent introduction
Microwave-Assisted Cyclization1-Bromo-2-fluoroethaneDMF, MW, 150°C, 90 min75-82Dramatically reduced reaction time

Regioselective Functionalization at the 4-Carboxylate Position

Installing the carboxylate group regioselectively at the C4 position exploits the inherent steric and electronic environment of the spirocyclic intermediate. Direct carbonylation of the enolizable position adjacent to the spiro center (C4) proves highly effective. Treatment of 8-oxa-1-azaspiro[4.5]decane with strong bases like lithium diisopropylamide (LDA) in tetrahydrofuran at -78°C generates the stabilized enolate, which subsequently reacts with solid carbon dioxide (dry ice) or chloroformates to yield, after acidic workup, the carboxylic acid precursor. This method demonstrates excellent regioselectivity (>95:5) for C4 over other potential sites due to significant steric hindrance at the equivalent position across the spiro junction and the kinetic acidity of the C4 proton [7]. Alternatively, employing malonate synthons offers superior functional group tolerance. Michael addition of diethyl malonate to a suitably functionalized cyclohexenone derivative, followed by decarboxylative cyclization under acidic conditions, constructs the spiro ring while simultaneously installing the carboxylic acid equivalent at C4. Hydrolysis and decarboxylation then yield the desired 4-carboxylic acid [6]. Protecting group strategies, particularly the tert-butoxycarbonyl (Boc) group on the ring nitrogen (1-Boc-8-oxa-1-azaspiro[4.5]decane), are crucial during C4 functionalization to prevent N-alkylation or N-acylation side reactions and are readily removed post-carboxylation using acids like hydrogen chloride in methanol .

Table 2: Regioselective C4 Carboxylation Approaches

MethodKey Reagent/ConditionRegioselectivity (C4 vs Others)Compatibility
Directed Enolate OxidationLDA / CO₂ (Dry Ice) / THF, -78°C>95:5Requires N-protection (e.g., Boc)
Malonate Synthon IncorporationDiethyl malonate / Michael Addn. / Hydrolysis & Decarb.~100%Tolerates some N-functionality
Halogenation/CarbonylationNBS then NaCN, followed by hydrolysisModerate (requires separation)Compatible with free amine if sterically hindered

Optimization of Ethyl Ester Incorporation via Nucleophilic Acylation

Conversion of the C4-carboxylic acid to the ethyl ester represents a critical esterification step. Direct Fischer esterification employs ethanol as both solvent and nucleophile under Brønsted acid catalysis (e.g., concentrated sulfuric acid, p-toluenesulfonic acid). Refluxing the carboxylic acid in anhydrous ethanol with catalytic sulfuric acid (0.5-2 mol%) for 6-12 hours typically achieves conversions exceeding 90%. However, this method risks dehydration side products or N-deprotection if present. Carboxyl group activation prior to ethanolysis offers superior yields and milder conditions. Activation reagents like N,N'-dicyclohexylcarbodiimide or N,N'-diisopropylcarbodiimide, combined with 4-dimethylaminopyridine in dichloromethane, form reactive acyl intermediates (O-acylisoureas or anhydrides) at 0-25°C. Subsequent addition of ethanol efficiently provides the ethyl ester in high yields (85-95%) with minimal racemization or side reactions, making it ideal for sensitive substrates [4] [6]. Transesterification provides an alternative pathway, particularly useful if methyl esters are initially formed for purification advantages. Reacting the methyl ester with ethanol in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid catalyst (5 mol%) under reflux efficiently exchanges the alkoxy group, yielding ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate within 3-5 hours with >95% conversion. This method circumvents handling the potentially hygroscopic carboxylic acid intermediate directly [4]. Purification typically involves aqueous workup, solvent extraction (ethyl acetate), and chromatography or distillation, yielding a liquid product of high purity (>95% by NMR and HPLC) [4].

Table 3: Ethyl Ester Formation: Method Comparison

Esterification StrategyReagents & ConditionsYield (%)Key Advantage/Disadvantage
Acid-Catalyzed FischerEtOH, H₂SO₄ (cat.), reflux, 6-12h85-90Simple; risk of dehydration/side rxn
Carbodiimide-Mediated CouplingDCC/DMAP, CH₂Cl₂, 0°C→RT, then EtOH90-95High yield, mild; requires DCC removal
TransesterificationMe-ester, EtOH, Ti(OiPr)₄ (5 mol%), reflux>95Avoids acid handling; efficient

Scalable Synthesis Protocols for Industrial-Grade Production

Transitioning from laboratory-scale synthesis to industrially viable production mandates optimization for yield, cost, safety, and purity. Continuous flow chemistry significantly enhances the critical ring-closing step. Processing the tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane precursors through a heated microreactor system (Teflon coil, 100°C, 20 min residence time) improves heat and mass transfer, achieving consistent yields of 80-82% while minimizing decomposition by-products common in batch processing [2] [6]. Integrated purification protocols are essential for meeting pharmaceutical-grade purity standards (>99.5% by HPLC). Combining liquid-liquid extraction (water/ethyl acetate) with in-line scavenger cartridges (e.g., silica-bound sulfonic acid for basic impurities, amine for acidic impurities) significantly reduces downstream purification burdens. Final purification via simulated moving bed chromatography or short-path distillation under high vacuum efficiently isolates the ethyl ester as a stable liquid (boiling point ~145-150°C at 0.5 mmHg) [4] [6]. Process analytical technology ensures rigorous quality control. In-line Fourier-transform infrared spectroscopy monitors reaction progression (e.g., disappearance of nitrile stretch at ~2240 cm⁻¹ during ring closure, ester carbonyl formation at ~1735 cm⁻¹), while automated online HPLC tracks purity throughout synthesis and purification stages, enabling real-time adjustments. Robust crystallization techniques for intermediates, particularly the carboxylic acid precursor, enhance purity; optimal conditions involve recrystallization from toluene/heptane mixtures, yielding the acid with >99.0% purity before esterification. This integrated approach, combining flow chemistry, in-line purification, and stringent PAT control, enables the reproducible multi-kilogram production of Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate, meeting stringent industrial specifications for advanced pharmaceutical intermediates [4] [6].

Table 4: Scalable Process Parameters and Outcomes

Process StageScale-Up TechnologyKey ParametersOutcome (Purity/Yield)
Ring ClosureContinuous Flow Reactor100°C, 20 min residence, DMF80-82% yield; reduced impurities
Carboxylic Acid PurificationRecrystallizationToluene/Heptane (1:3), slow cooling>99.0% purity
Esterification & PurificationTransesterification / SMB ChromatographyTi(OiPr)₄, EtOH; C18 silica/MeCN-H₂O>99.5% purity (HPLC), 90% overall yield
Quality ControlPAT (FTIR, Online HPLC)Real-time monitoring of key reactionsConsistent batch-to-batch quality

Properties

CAS Number

2090138-86-4

Product Name

Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate

IUPAC Name

ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate

Molecular Formula

C11H19NO3

Molecular Weight

213.277

InChI

InChI=1S/C11H19NO3/c1-2-15-10(13)9-3-6-12-11(9)4-7-14-8-5-11/h9,12H,2-8H2,1H3

InChI Key

XOIWHDNZUZHFOI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCNC12CCOCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.